4-Hydroxy-2,2-dimethylbutanal

Description

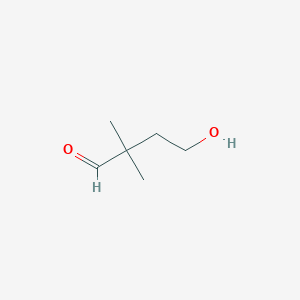

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2,2-dimethylbutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(2,5-8)3-4-7/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMMFPKTSXQULG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydroxy 2,2 Dimethylbutanal and Analogous Structures

Direct Synthetic Routes to 4-Hydroxy-2,2-dimethylbutanal

Direct synthesis aims to construct the target molecule in a single key step from readily available starting materials. For hydroxyaldehydes, the Aldol (B89426) condensation is a primary method. A notable example is the industrial synthesis of hydroxypivaldehyde (HPA or 3-hydroxy-2,2-dimethylpropanal), an isomer and analogous structure to this compound. HPA is produced through the Aldol condensation of isobutyraldehyde (B47883) and formaldehyde. google.com This reaction is typically conducted in the presence of an amine catalyst, such as a tertiary amine, under controlled temperature and pressure conditions. google.com The process involves the continuous feeding of reactants into a reactor to generate a product stream containing the hydroxy aldehyde, which can then be purified. google.com This type of reaction highlights a direct and efficient pathway to C5 hydroxyaldehydes.

Biomimetic Synthesis and Biocatalytic Approaches to Hydroxyaldehydes

Biomimetic synthesis seeks to emulate nature's strategies for constructing complex molecules. wikipedia.orgengineering.org.cn Nature often employs elegant cascade reactions and enzymatic precision to build molecular frameworks. nih.gov Inspired by these processes, chemists design synthetic routes that can form multiple bonds and rings in a single, efficient step. wikipedia.org For instance, the synthesis of 4-hydroxy-2-pyrones, which are polyketide natural products, often uses biomimetic cyclizations of tricarbonyl compounds that mimic the action of polyketide synthases. mdpi.com

Biocatalysis utilizes isolated enzymes or whole-cell systems to perform chemical transformations. thieme-connect.de These methods are attractive due to their high selectivity (regio-, stereo-, and enantioselectivity) and mild reaction conditions. thieme-connect.de Several enzyme classes are relevant for the synthesis of hydroxyaldehydes and related structures.

Lyases: Thiamine diphosphate-dependent lyases can catalyze the carboligation of aldehydes, an umpolung reaction, to form enantiopure α-hydroxy ketones, which are structurally related to hydroxyaldehydes. nih.gov

Oxidoreductases (Dehydrogenases): Alcohol dehydrogenases (ADHs) are widely used for the selective oxidation of alcohols to aldehydes or the reduction of aldehydes to alcohols. Combining an ADH for alcohol oxidation with another enzyme, such as a Baeyer-Villiger monooxygenase (BVMO), can create redox-neutral cascade reactions. mdpi.com

Hydrolases: Lipases and esterases are commonly used for the kinetic resolution of racemic mixtures. thieme-connect.de They can be employed to resolve racemic hydroxyaldehydes or their precursors.

| Enzyme Class | Reaction Type | Application in Hydroxyaldehyde Synthesis |

| Lyases (e.g., ThDP-dependent) | Carbon-Carbon Bond Formation (Carboligation) | Asymmetric synthesis of α-hydroxy ketones from aldehydes. nih.gov |

| Oxidoreductases (e.g., ADHs) | Redox (Oxidation/Reduction) | Selective oxidation of diols to hydroxyaldehydes or reduction of ketoaldehydes. mdpi.com |

| Hydrolases (e.g., Lipases) | Hydrolysis / Esterification (Kinetic Resolution) | Enantioselective acylation to resolve racemic hydroxyaldehyde precursors. thieme-connect.de |

| Monooxygenases (e.g., BVMOs) | Oxidation | Can be used in cascade reactions for lactone formation from ketones. mdpi.com |

| Hydroxynitrile Lyases (HNLs) | Cyanohydrin Formation | Synthesis of cyanohydrins, which are precursors to α-hydroxy acids and aldehydes. thieme-connect.de |

This table outlines key enzyme classes and their applications in biocatalytic routes toward the synthesis of chiral hydroxyaldehydes and related compounds. thieme-connect.denih.govmdpi.com

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxy 2,2 Dimethylbutanal

Reactions Involving the Aldehyde Moiety

The aldehyde functional group is characterized by a carbonyl group (a carbon-oxygen double bond) bonded to a hydrogen atom and a carbon atom. This structure makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic addition is a characteristic reaction of aldehydes. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophile. Nucleophiles can attack this carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated.

Due to the presence of two methyl groups on the α-carbon (the carbon adjacent to the carbonyl group), 4-Hydroxy-2,2-dimethylbutanal lacks α-hydrogens. This structural feature prevents it from undergoing reactions that require the formation of an enolate ion, such as the aldol (B89426) condensation. byjus.comlearncbse.in However, it can participate in other nucleophilic addition reactions. For aldehydes lacking α-hydrogens, the Cannizzaro reaction is a potential pathway when treated with a strong base. byjus.comlearncbse.in This reaction involves a disproportionation where one molecule of the aldehyde is reduced to the corresponding alcohol and another is oxidized to the corresponding carboxylate.

Table 1: Examples of Nucleophilic Addition Reactions

| Reaction Type | Nucleophile | Product | General Conditions |

|---|---|---|---|

| Cannizzaro Reaction | Hydroxide ion (OH⁻) | 2,2-Dimethyl-1,4-butanediol and 4-Hydroxy-2,2-dimethylbutanoate | Concentrated alkali (e.g., NaOH) |

| Grignard Reaction | Grignard Reagent (R-MgX) | Secondary alcohol | Anhydrous ether solvent |

| Cyanohydrin Formation | Cyanide ion (CN⁻) | A cyanohydrin | Acidic conditions (e.g., HCN/NaCN) |

Aldehydes are readily oxidized to form carboxylic acids. This transformation can be achieved using a variety of oxidizing agents. The oxidation of this compound would yield 4-Hydroxy-2,2-dimethylbutanoic acid. nih.gov Common oxidizing agents for this purpose include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺). The Tollens' test is a classic qualitative test to distinguish aldehydes from ketones.

Table 2: Oxidation of this compound

| Oxidizing Agent | Product | General Conditions |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 4-Hydroxy-2,2-dimethylbutanoic acid | Basic, followed by acidic workup |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | 4-Hydroxy-2,2-dimethylbutanoate and elemental silver (Ag) | Aqueous ammonia |

| Chromic Acid (H₂CrO₄) | 4-Hydroxy-2,2-dimethylbutanoic acid | Aqueous acetone (B3395972) (Jones oxidation) |

The aldehyde group can be reduced to a primary alcohol. For this compound, this reduction would result in the formation of 2,2-dimethyl-1,4-butanediol. This can be accomplished using various reducing agents, most commonly metal hydrides such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation with hydrogen gas (H₂) over a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni) is also an effective method.

Table 3: Reduction of this compound

| Reducing Agent | Product | General Conditions |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 2,2-Dimethyl-1,4-butanediol | Methanol or ethanol as solvent |

| Lithium Aluminum Hydride (LiAlH₄) | 2,2-Dimethyl-1,4-butanediol | Anhydrous ether, followed by aqueous workup |

| Catalytic Hydrogenation (H₂/Catalyst) | 2,2-Dimethyl-1,4-butanediol | Pressure, metal catalyst (e.g., Pd, Pt, Ni) |

Reactions Involving the Hydroxyl Functional Group

The primary hydroxyl (-OH) group in this compound can undergo reactions typical of alcohols, such as esterification and etherification.

Esterification is the reaction of an alcohol with a carboxylic acid or its derivative to form an ester. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.com This is a reversible reaction, and to drive the equilibrium towards the product, water is typically removed as it is formed. learncbse.inmasterorganicchemistry.com The hydroxyl group of this compound can react with a carboxylic acid (R-COOH) to form the corresponding ester.

Table 4: Esterification of this compound

| Reactant | Product | General Conditions |

|---|---|---|

| Carboxylic Acid (R-COOH) | 4-Formyl-3,3-dimethylbutyl alkanoate | Acid catalyst (e.g., H₂SO₄), heat |

| Acid Anhydride ((RCO)₂O) | 4-Formyl-3,3-dimethylbutyl alkanoate | Often with a base catalyst (e.g., pyridine) |

| Acid Chloride (R-COCl) | 4-Formyl-3,3-dimethylbutyl alkanoate | Base (e.g., pyridine) to neutralize HCl |

The hydroxyl group can also be converted into an ether. A common method for this is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide ion, followed by reaction with an alkyl halide. Alternatively, reductive etherification can be employed where an aldehyde or ketone is reacted with an alcohol in the presence of a reducing agent. osti.gov The hydroxyl group of this compound can be reacted with an alkyl halide (R-X) after being deprotonated by a strong base like sodium hydride (NaH).

Table 5: Etherification of this compound

| Reactants | Product | General Conditions |

|---|---|---|

| 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | 4-Alkoxy-2,2-dimethylbutanal | Anhydrous solvent (e.g., THF) |

Dehydration Reactions and Elimination Mechanisms

The dehydration of this compound involves the removal of a water molecule to form an unsaturated aldehyde. This process can be catalyzed by either acid or base and typically proceeds through an E1 (Elimination, unimolecular) or E2 (Elimination, bimolecular) mechanism, depending on the reaction conditions.

Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (H₂O). The departure of water results in the formation of a secondary carbocation. A subsequent deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid catalyst) yields the alkene. Given the potential for rearrangement of the secondary carbocation to a more stable tertiary carbocation via a hydride shift, a mixture of products could be formed, although the conjugated product is often favored.

In a base-catalyzed dehydration, a strong base abstracts a proton from the carbon alpha to the carbonyl group, forming an enolate. The enolate then expels the hydroxide ion from the beta-carbon in a concerted step, characteristic of the E2 mechanism. However, since the hydroxyl group is a poor leaving group, this pathway is less common than acid-catalyzed dehydration for alcohols. More typically for β-hydroxy aldehydes, the mechanism can resemble an E1cB (Elimination, unimolecular, conjugate base) pathway where the enolate is formed first, followed by the loss of the hydroxide leaving group.

The primary product expected from the dehydration of this compound is 2,2-dimethylbut-3-enal .

Table 1: Plausible Dehydration Mechanisms for this compound

| Mechanism | Catalyst | Key Intermediate | Leaving Group | Characteristics |

|---|---|---|---|---|

| E1 | Acid | Secondary Carbocation | H₂O | Stepwise process, potential for carbocation rearrangements. |

| E2/E1cB | Base | Enolate | OH⁻ | Concerted or stepwise process involving a stabilized carbanion. |

Intramolecular Cyclization and Rearrangement Mechanisms

Hydroxy aldehydes such as this compound exist in equilibrium with their cyclic hemiacetal forms through intramolecular cyclization. In this case, the hydroxyl group at the C4 position can act as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This reversible reaction results in the formation of a five-membered ring, a substituted tetrahydrofuranol, specifically 3,3-dimethyltetrahydrofuran-2-ol . This five-membered ring structure is thermodynamically favorable.

While related hydroxybutanal isomers might undergo dehydration to form dihydrofurans, the primary cyclization for this compound is the formation of the hemiacetal. Further reaction, such as acid-catalyzed dehydration of the hemiacetal, would be required to form a dihydrofuran, which is a less direct pathway.

Other rearrangements, such as the Pinacol rearrangement, are not directly applicable as they typically involve vicinal diols. researchgate.net Carbocation rearrangements (hydride or alkyl shifts) could theoretically occur under strongly acidic conditions that favor carbocation formation (as in the E1 dehydration mechanism), but intramolecular hemiacetal formation is generally a more facile and dominant process under milder conditions. msu.edumasterorganicchemistry.com

Radical Reactions and Atmospheric Oxidation Mechanisms

The atmospheric fate of volatile organic compounds like this compound is primarily dictated by radical-initiated oxidation reactions. The dominant oxidants in the troposphere are the hydroxyl (OH) radical during the day and the chlorine (Cl) atom in marine or polluted environments.

The reaction of this compound with OH radicals is expected to be rapid, proceeding via hydrogen atom abstraction from several possible sites:

The aldehydic C-H bond.

The C-H bond at the carbon bearing the hydroxyl group (C4).

The C-H bonds on the methylene (B1212753) group (C3).

Table 2: OH Radical Reaction Rate Coefficients for Related Aldehydes at ~298 K

| Compound | kₒₕ (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| Propanal | (2.0 ± 0.2) x 10⁻¹¹ | IUPAC |

| Butanal | (2.36 ± 0.24) x 10⁻¹¹ | IUPAC |

Based on these analogs, the rate constant for this compound is expected to be on the order of 2-3 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹.

Reactions with chlorine atoms are significantly faster than with OH radicals. Similar to the OH reaction, the mechanism involves H-atom abstraction. A recent study on 3,3-dimethylbutanal determined a rate coefficient of kₒₗ = (1.27 ± 0.08) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. copernicus.orgcopernicus.org The addition of a hydroxyl group to the structure of this compound would likely increase this rate constant further due to the electron-donating nature of the OH group activating adjacent C-H bonds. The primary radical formed will be at the aldehydic position, with secondary pathways involving abstraction from the C-H adjacent to the hydroxyl group.

Aldehydes can undergo photolysis upon absorption of ultraviolet radiation present in the troposphere. The primary photolytic pathways are the Norrish Type I and Norrish Type II reactions.

Norrish Type I: This pathway involves the cleavage of the C-C bond alpha to the carbonyl group, leading to the formation of two radical fragments. For this compound, this would result in a 3-hydroxy-1,1-dimethylpropyl radical and a formyl radical (HCO).

Norrish Type II: This pathway involves an intramolecular abstraction of a hydrogen atom from the gamma (γ) position by the excited carbonyl oxygen, followed by cleavage. This compound does not possess a γ-hydrogen atom, so the Norrish Type II pathway is not possible for this molecule.

Therefore, Norrish Type I cleavage is the expected photolytic degradation pathway. Specific quantum yields for this compound have not been determined experimentally.

The initial alkyl and acyl radicals formed from the reactions with OH, Cl, or photolysis rapidly react with molecular oxygen (O₂) in the atmosphere to form peroxy radicals (RO₂). mit.edu For instance, the 3,3-dimethyl-4-hydroxybutanoyl radical formed from the initial OH abstraction reacts with O₂ to yield the corresponding acylperoxy radical.

These peroxy radicals are key reactive intermediates that drive the formation of secondary organic products through several pathways: mit.edu

Reaction with Nitric Oxide (NO): This reaction can form an alkoxy radical (RO) and nitrogen dioxide (NO₂) or, to a lesser extent, an organic nitrate (B79036) (RONO₂). The alkoxy radical can then undergo further decomposition or isomerization.

Reaction with Nitrogen Dioxide (NO₂): This leads to the formation of thermally stable peroxynitrates, such as peroxyacyl nitrates (PANs), which are important reservoirs of nitrogen oxides in the atmosphere.

Self-Reaction (RO₂ + R'O₂): These reactions can lead to the formation of alcohols, carbonyls, or non-radical products.

The degradation of this compound is expected to produce a complex mixture of secondary products, including smaller carbonyls (like acetone and formaldehyde), organic acids, and multifunctional compounds containing hydroxyl, carbonyl, and nitrate groups. copernicus.org

Environmental Fate and Atmospheric Chemical Contributions of 4 Hydroxy 2,2 Dimethylbutanal Analogs

Atmospheric Lifetime Assessments and Degradation Pathways

The persistence of a VOC in the atmosphere is determined by its atmospheric lifetime, which is primarily controlled by its reaction rates with the hydroxyl radical (OH) during the day, the nitrate (B79036) radical (NO₃) at night, and ozone (O₃), as well as by photolysis. copernicus.org For 3,3-dimethylbutanal, a key analog, the primary atmospheric sink is its reaction with the OH radical. copernicus.org

Kinetic studies on 3,3-dimethylbutanal show that it degrades rapidly near its emission sources. copernicus.org The main degradation pathways are initiated by reactions with OH and NO₃ radicals. copernicus.orgcopernicus.org The reaction with OH radicals can proceed via hydrogen abstraction from different sites on the molecule, leading to the formation of various product radicals that undergo further oxidation. One of the identified reaction products from the degradation of 3,3-dimethylbutanal is 4-hydroxy-3,3-dimethylbutanal. copernicus.org This hydroxylated product can then undergo further reactions, including cyclization to form species like 2,3-dihydro-4,4-dimethylfuran. copernicus.org

The atmospheric lifetime (τ) of a compound with respect to a specific oxidant can be estimated using its reaction rate coefficient (k) and the average atmospheric concentration of that oxidant.

Table 1: Atmospheric Lifetimes of the Analog 3,3-dimethylbutanal with Respect to Major Atmospheric Oxidants

| Oxidant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Average Global Concentration (molecules cm⁻³) | Calculated Atmospheric Lifetime (τ) |

|---|---|---|---|

| OH Radical | (2.73 ± 0.41) x 10⁻¹¹ | 2 x 10⁶ | ~5 hours |

| NO₃ Radical | (1.30 ± 0.20) x 10⁻¹⁴ | 5 x 10⁸ | ~23 hours |

| Cl Atom | (4.00 ± 0.60) x 10⁻¹⁰ | 1 x 10⁴ | ~3 days |

Data derived from a study on 3,3-dimethylbutanal, an analog of 4-Hydroxy-2,2-dimethylbutanal. copernicus.org

Photochemical Ozone Creation Potential (POCP) Considerations

Photochemical Ozone Creation Potential (POCP) is a measure of a VOC's ability to form ground-level ozone, a major component of photochemical smog. researchgate.netbregroup.com This process occurs when VOCs are oxidized in the presence of nitrogen oxides (NOx) and sunlight. bregroup.com The POCP value is typically expressed relative to ethene, which is assigned a value of 100. researchgate.net

Compounds like 3,3-dimethylbutanal, due to their rapid reaction with OH radicals, can significantly contribute to tropospheric ozone formation. copernicus.org The degradation of these aldehydes produces peroxy radicals which can oxidize nitric oxide (NO) to nitrogen dioxide (NO₂), a key step in ozone production. researchgate.net

Table 2: Photochemical Ozone Creation Potential (POCP) of an Analog Compound

| Compound | POCP Value |

|---|---|

| 3,3-dimethylbutanal | 15 - 69 |

This range indicates a moderate to high potential for contributing to ozone formation, comparable to other aldehydes. copernicus.orgresearchgate.net

Secondary Organic Aerosol (SOA) Formation Mechanisms

Secondary Organic Aerosols (SOAs) are fine particulate matter formed in the atmosphere from the oxidation products of VOCs. copernicus.orgcopernicus.org These products have lower volatility than their parent compounds, allowing them to partition from the gas phase to the particle phase. copernicus.org

The oxidation of aldehydes like 3,3-dimethylbutanal can lead to the formation of multifunctional organic compounds and organic acids with low volatility. copernicus.org These products are key precursors to SOA. copernicus.org While specific SOA yields for this compound or its analogs are not well-documented, the general mechanisms are understood. The formation of hydroxylated products, such as 4-hydroxy-3,3-dimethylbutanal from its parent aldehyde, is a critical step. copernicus.org These oxygenated molecules can undergo further reactions in the particle phase, such as oligomerization (forming larger molecules from smaller ones), which further decreases their volatility and enhances their contribution to aerosol mass. acs.org Acid-catalyzed reactions on existing aerosol particles can also be an important pathway for the uptake of oxygenated VOCs like epoxides and hydroxy-aldehydes, leading to significant SOA formation. nih.gov

Role in Tropospheric Chemistry and Global Atmospheric Modeling

Based on the analysis of its analogs, this compound is expected to be a reactive species in the troposphere with several important roles. Its short atmospheric lifetime suggests that its chemical influence is most significant in regions close to its emission sources. copernicus.org

The primary roles of such compounds in tropospheric chemistry include:

Ozone Production: Through their rapid photo-oxidation in polluted environments, they contribute to the formation of ground-level ozone, impacting local and regional air quality. copernicus.org

SOA Formation: They act as precursors to secondary organic aerosols, which have significant impacts on climate (by scattering and absorbing radiation) and human health. copernicus.orgcopernicus.org

In global atmospheric models, compounds like this compound are typically grouped with other oxygenated VOCs (OVOCs). copernicus.org Accurately representing their chemistry—including degradation rates, ozone potential, and SOA yields—is crucial for the predictive accuracy of these models in simulating air quality and climate-relevant processes. copernicus.orgepa.gov The formation of hydroxylated secondary products highlights the complexity of VOC degradation, where multiple generations of chemistry must be considered to capture the full impact on atmospheric composition. copernicus.orgca.gov

Advanced Analytical Methodologies for Characterization and Quantification of 4 Hydroxy 2,2 Dimethylbutanal

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 4-Hydroxy-2,2-dimethylbutanal. Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to build a complete structural profile.

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample at different wavelengths, a unique spectrum is generated that corresponds to the vibrational frequencies of the bonds within the molecule. The IR spectrum of this compound is distinguished by characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) group and the aldehyde (-CHO) group.

The most prominent and diagnostic peaks in the IR spectrum of this compound include:

A strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. libretexts.orglibretexts.org The broadness of this peak is due to intermolecular hydrogen bonding.

A strong, sharp absorption band around 1725-1705 cm⁻¹, indicative of the C=O stretching vibration of the aliphatic aldehyde. libretexts.orgyoutube.com

A pair of medium-intensity peaks around 2820 cm⁻¹ and 2720 cm⁻¹, which are characteristic of the C-H stretching vibrations of the aldehyde proton.

Strong C-H stretching vibrations between 2960 and 2850 cm⁻¹ arising from the methyl and methylene (B1212753) groups in the alkyl backbone. docbrown.infochegg.com

A C-O stretching vibration, typically found in the 1260-1000 cm⁻¹ region, further confirming the presence of the alcohol group. libretexts.org

The region of the spectrum from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region. docbrown.info This area contains a complex pattern of overlapping vibrations that is unique to the molecule as a whole, serving as a molecular "fingerprint" for identification. docbrown.info

Beyond simple identification, IR spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, can be employed for real-time reaction monitoring. rsc.org By tracking the appearance of the characteristic O-H and C=O bands of this compound and the disappearance of reactant signals, the progress of a synthesis can be followed in situ without the need for sampling. rsc.org This provides valuable kinetic and mechanistic data.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration | Intensity |

|---|---|---|---|

| 3600 - 3200 | Alcohol (O-H) | Stretch | Strong, Broad |

| 2960 - 2850 | Alkane (C-H) | Stretch | Strong |

| ~2820 and ~2720 | Aldehyde (C-H) | Stretch | Medium |

| 1725 - 1705 | Aldehyde (C=O) | Stretch | Strong, Sharp |

| 1470 - 1365 | Alkane (C-H) | Bend | Medium |

| 1260 - 1000 | Alcohol (C-O) | Stretch | Medium-Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the number and type of atoms, their connectivity, and their spatial relationships. Both ¹H (proton) and ¹³C NMR are used to provide a comprehensive structural assignment for this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the distinct chemical environments of the hydrogen atoms. For this compound, the following signals are expected:

Aldehyde Proton (-CHO): A singlet or a triplet (if coupled to adjacent protons, though often appears as a singlet) in the downfield region of δ 9-10 ppm.

Hydroxymethyl Protons (-CH₂OH): A signal corresponding to two protons, likely appearing as a triplet around δ 3.5-4.0 ppm, coupled to the adjacent methylene group.

Methylene Protons (-CH₂-): A signal for two protons, expected to be a triplet around δ 1.5-2.0 ppm, coupled to the hydroxymethyl protons.

Gem-dimethyl Protons (-C(CH₃)₂): A sharp singlet integrating to six protons in the upfield region, typically around δ 1.0-1.2 ppm, as these protons have no adjacent hydrogens to couple with.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary depending on concentration and solvent. It can be confirmed by its disappearance upon adding D₂O to the sample. youtube.com

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Number of Protons (Integration) | Multiplicity | Assignment |

|---|---|---|---|

| 9.0 - 10.0 | 1H | Singlet | Aldehyde H (H-1) |

| 3.5 - 4.0 | 2H | Triplet | Methylene H (H-4) |

| 1.5 - 2.0 | 2H | Triplet | Methylene H (H-3) |

| 1.0 - 1.2 | 6H | Singlet | Methyl H's (gem-dimethyl) |

| Variable | 1H | Broad Singlet | Hydroxyl H (-OH) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments in the molecule. docbrown.info For this compound, five distinct signals are expected due to the molecule's structure:

Aldehyde Carbonyl Carbon (-CHO): The most downfield signal, typically found at δ 200-205 ppm.

Hydroxymethyl Carbon (-CH₂OH): A signal in the δ 60-70 ppm range.

Methylene Carbon (-CH₂-): A signal around δ 40-50 ppm.

Quaternary Carbon (-C(CH₃)₂): The carbon atom bonded to the two methyl groups, appearing around δ 30-40 ppm.

Gem-dimethyl Carbons (-C(CH₃)₂): A single signal representing both equivalent methyl carbons, typically in the δ 20-30 ppm region. docbrown.info

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| 200 - 205 | C=O (Aldehyde) |

| 60 - 70 | CH₂OH |

| 40 - 50 | CH₂ |

| 30 - 40 | C(CH₃)₂ |

| 20 - 30 | C(CH₃)₂ |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₆H₁₂O₂, corresponding to a molecular weight of approximately 116.16 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to produce a molecular ion peak (M⁺) at m/z 116. The fragmentation pattern would likely involve characteristic losses:

Loss of water (H₂O): A peak at m/z 98 (M-18), resulting from the elimination of water from the hydroxyl group.

Loss of a formyl radical (CHO): A peak at m/z 87 (M-29).

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, which could lead to various fragment ions.

Table 4: Expected Key Mass Fragments for this compound in EI-MS

| m/z Value | Proposed Fragment |

|---|---|

| 116 | [C₆H₁₂O₂]⁺ (Molecular Ion) |

| 98 | [M - H₂O]⁺ |

| 87 | [M - CHO]⁺ |

| 57 | [C(CH₃)₂CH₂]⁺ or [C₄H₉]⁺ |

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. preprints.org It is highly effective for separating and identifying volatile and semi-volatile compounds in a mixture. For the analysis of this compound, GC-MS can be used to profile reaction products, identify impurities, or quantify the compound in various samples.

Due to the presence of the polar hydroxyl group and the thermal sensitivity of aldehydes, derivatization is often employed prior to GC-MS analysis. nih.govnih.gov This process converts the analyte into a more volatile and thermally stable derivative, improving chromatographic peak shape and reducing on-column degradation. nih.gov Common derivatization reagents for aldehydes and alcohols include silylating agents (e.g., BSTFA to form trimethylsilyl (B98337) ethers) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable oxime derivative. nih.govsigmaaldrich.com Alternatively, the use of shorter analytical columns can sometimes allow for the analysis of thermally labile compounds without derivatization by reducing their residence time in the heated column. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of mass spectrometry. researchgate.net It is particularly well-suited for compounds that are non-volatile, thermally labile, or of high polarity, making it a valuable alternative to GC-MS for the analysis of this compound.

The compound can be analyzed directly or after derivatization. Derivatization can be used to enhance ionization efficiency or to introduce a specific tag for detection. For example, reacting the aldehyde with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) creates a hydrazone derivative that is readily analyzed by LC-MS with UV or MS detection. mdpi.comepa.gov This approach is a standard method for the analysis of aldehydes and ketones in environmental samples. epa.gov LC-MS assays are often developed for related compounds, such as the corresponding carboxylic acid (4-hydroxy-2,2-dimethylbutanoic acid), which may be a metabolite or oxidation product. nih.gov

Atmospheric Pressure Ionization Mass Spectrometry (API-MS) encompasses a range of soft ionization techniques, such as Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI), that allow for the direct analysis of samples at atmospheric pressure. dss.go.thnih.gov These methods are particularly useful for the rapid, real-time analysis of volatile organic compounds (VOCs) directly from the air or the headspace of a liquid or solid sample, with minimal sample preparation. nih.govyoutube.com

For a molecule like this compound, APCI would be a highly suitable technique. researchgate.net In APCI, a corona discharge ionizes solvent molecules, which then transfer a proton to the analyte molecule, typically resulting in a strong protonated molecular ion [M+H]⁺ at m/z 117. nih.gov This soft ionization process minimizes fragmentation, making it ideal for molecular weight confirmation and quantification. researchgate.net API-MS can be used for applications such as monitoring the emission of the aldehyde from a chemical process or for breath analysis if the compound is a biomarker. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into individual components. For a compound like this compound, both gas and liquid chromatography offer powerful, complementary approaches depending on the sample matrix and analytical goals.

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile organic compounds (VOCs). thermofisher.comwiley.com Given its aldehyde functional group and relatively low molecular weight, this compound can be analyzed using GC, particularly when it is part of a complex volatile mixture. The analysis typically involves a GC system coupled with a mass spectrometer (GC-MS), which provides both separation and definitive identification of the analytes. nih.govepa.gov

For effective separation of aldehydes and other VOCs, the choice of the capillary column is crucial. Nonpolar columns, such as those with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., SLB™-5ms), are often used for general-purpose VOC analysis. sigmaaldrich.com The temperature program of the GC oven is optimized to ensure adequate separation of this compound from other components in the sample matrix.

Sample introduction is another critical parameter. Techniques like static headspace (HS) or solid-phase microextraction (SPME) are frequently employed to extract and concentrate volatile analytes from liquid or solid samples before injection into the GC system. thermofisher.comnih.gov These methods minimize matrix interference and enhance sensitivity.

High-Performance Liquid Chromatography (HPLC) for Derivatized Aldehydes

High-performance liquid chromatography (HPLC) is an exceptionally versatile and widely used technique for separating compounds in a liquid mobile phase. sigmaaldrich.combasicmedicalkey.comlibretexts.org While direct analysis of underivatized aldehydes by HPLC is possible, it is often hampered by their lack of a strong chromophore, leading to poor sensitivity with common UV-Vis detectors. hitachi-hightech.com Therefore, HPLC is most effectively used for analyzing aldehydes, including this compound, after they have been converted into stable, UV-active or fluorescent derivatives. fishersci.comnih.gov

The most common approach involves reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (typically C18) is used with a polar mobile phase. sigmaaldrich.comthermofisher.com A gradient elution, commonly using a mixture of acetonitrile (B52724) and water, is employed to separate the derivatized aldehydes. thermofisher.comchromatographyonline.com Detection is typically performed using a UV-Vis detector set to the maximum absorbance wavelength of the specific derivative, or a fluorescence detector if a fluorogenic reagent was used. nih.govthermofisher.com This pre-column derivatization strategy dramatically improves detection limits and selectivity. jascoinc.com

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a given analytical method. For aldehydes like this compound, derivatization is key to overcoming challenges related to volatility, stability, and detectability.

Carbonyl Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for Spectrophotometric or Chromatographic Detection

The reaction of carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH) is one of the most established and widely used derivatization methods in analytical chemistry. nih.govsjpas.com DNPH reacts with the aldehyde group of this compound in an acidic medium to form a stable, crystalline 2,4-dinitrophenylhydrazone derivative. fishersci.comchromatographyonline.com

These hydrazone derivatives are intensely colored and exhibit strong absorbance in the UV-visible spectrum, typically around 360 nm. hitachi-hightech.comthermofisher.com This property allows for two primary detection methods:

Spectrophotometric Detection: After derivatization, the total concentration of carbonyls can be estimated by measuring the absorbance of the solution. sjpas.comnih.gov

Chromatographic Detection: The primary application is coupling DNPH derivatization with HPLC-UV analysis. fishersci.comnih.govepa.gov The resulting hydrazones are readily separated on a C18 column and quantified with high sensitivity. nih.govthermofisher.com This is the basis for several standard environmental monitoring methods, such as U.S. EPA Method 8315A. fishersci.comepa.gov

A potential complication of this method is the formation of E- and Z-stereoisomers of the hydrazone, which may appear as separate peaks in the chromatogram, complicating quantification. nih.gov Careful control of reaction conditions and chromatographic parameters can help manage this issue.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) | hitachi-hightech.com |

| Mobile Phase | Gradient of Acetonitrile and Water | thermofisher.comchromatographyonline.com |

| Flow Rate | 1.0 mL/min | hitachi-hightech.com |

| Detection | UV Absorbance at 360 nm | fishersci.comthermofisher.com |

| Column Temperature | 40°C | hitachi-hightech.com |

Derivatization with Other Specific Reagents for Targeted Detection

While DNPH is prevalent, other reagents offer specific advantages for certain analytical platforms.

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for GC/MS: This reagent reacts with carbonyls to form stable oxime derivatives. sigmaaldrich.comnih.gov These PFBHA-oximes are sufficiently volatile for GC analysis. The pentafluorobenzyl group provides a strong response with an electron capture detector (ECD) and yields characteristic ions in mass spectrometry, allowing for highly sensitive and selective detection. nih.govresearchgate.netresearchgate.net This method is particularly useful for measuring trace levels of aldehydes in various matrices. sigmaaldrich.comrsc.org

2,2'-furil for Fluorescence Detection: For applications requiring even greater sensitivity than UV-Vis detection, fluorogenic derivatization reagents are employed. nih.govnih.gov Reagents such as 2,2'-furil react with aldehydes to produce highly fluorescent derivatives. These can then be analyzed by HPLC coupled with a fluorescence detector (HPLC-FLD), often achieving significantly lower detection limits compared to HPLC-UV methods. nih.gov

| Reagent | Abbreviation | Analytical Technique | Advantages | Reference |

|---|---|---|---|---|

| 2,4-Dinitrophenylhydrazine | DNPH | HPLC-UV, Spectrophotometry | Well-established, robust, good for UV detection | fishersci.comnih.gov |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine | PFBHA | GC-MS, GC-ECD | High sensitivity for GC, forms volatile derivatives | sigmaaldrich.comnih.gov |

| 2,2'-furil | - | HPLC-FLD | Produces highly fluorescent derivatives for enhanced sensitivity | nih.gov |

On-Sorbent Derivatization Techniques for Air Sampling

Analyzing aldehydes in air, whether for environmental monitoring or occupational hygiene, requires effective sampling and pre-concentration. On-sorbent derivatization is a powerful technique that combines these steps. researchgate.netresearchgate.net

In this method, air is drawn through a cartridge or tube packed with a solid sorbent material, such as silica (B1680970) gel or Tenax, which has been coated with a derivatizing agent. researchgate.net For aldehyde analysis, DNPH-coated silica cartridges are very common. hitachi-hightech.com As the air passes through, this compound and other carbonyls are trapped on the sorbent and simultaneously react with the DNPH to form the stable hydrazone derivatives.

After sampling, the derivatives are eluted from the cartridge with a solvent like acetonitrile and the resulting solution is analyzed by HPLC. Alternatively, sorbents coated with PFBHA can be used, with the resulting oximes being thermally desorbed directly into a GC-MS system for analysis. researchgate.net This on-sorbent approach simplifies sample handling, improves stability by converting the reactive aldehyde into a stable derivative at the point of collection, and enhances sensitivity by concentrating the analyte from a large volume of air. researchgate.net

Hyphenated Techniques for Complex Mixture Analysis and Trace Detection

The accurate characterization and quantification of this compound, particularly in complex matrices and at trace concentrations, necessitate the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for achieving the required selectivity and sensitivity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most powerful and widely employed hyphenated techniques for the analysis of aldehydes and other volatile organic compounds.

Due to the polarity and relatively low volatility of this compound, derivatization is a critical step, especially for GC-MS analysis, to enhance its volatility and thermal stability, leading to improved chromatographic peak shape and detection sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds. For hydroxy aldehydes like this compound, a two-step derivatization process is often employed. The carbonyl group is first derivatized, followed by the derivatization of the hydroxyl group.

A common and effective derivatizing agent for the carbonyl group is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.gov This reaction forms a stable oxime derivative, which is amenable to gas chromatography and provides high sensitivity, especially with electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. Following the derivatization of the carbonyl group, the hydroxyl group is typically converted to a trimethylsilyl (TMS) ether using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.net This step further increases the volatility and thermal stability of the analyte.

The derivatized this compound can then be separated on a non-polar or medium-polarity capillary GC column, such as a 5% phenyl-methylpolysiloxane column. researchgate.net The mass spectrometer, operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, provides high selectivity and sensitivity for quantification.

Table 1: Representative GC-MS Method Parameters for the Analysis of a Derivatized Short-Chain Hydroxy Aldehyde Analogous to this compound

| Parameter | Value |

| Derivatization | 1. O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) 2. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers an alternative and powerful approach for the analysis of this compound, particularly in biological and aqueous samples. While derivatization is not always mandatory for LC-MS, it can significantly improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, leading to lower detection limits. nih.gov

Derivatization for LC-MS analysis often involves reagents that introduce a readily ionizable group. For aldehydes, reagents such as 2,4-dinitrophenylhydrazine (DNPH) are commonly used. The resulting hydrazone derivative can be efficiently separated by reversed-phase HPLC and detected with high sensitivity using electrospray ionization (ESI) in negative ion mode.

The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific precursor-to-product ion transitions, which is crucial for minimizing matrix interferences in complex samples.

Table 2: Illustrative LC-MS/MS Method Parameters for the Analysis of a Derivatized Short-Chain Aldehyde Analogous to this compound

| Parameter | Value |

| Derivatization | 2,4-dinitrophenylhydrazine (DNPH) |

| LC Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 30% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Method Validation and Performance

For both GC-MS and LC-MS/MS methods, thorough validation is essential to ensure the reliability of the quantitative data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The data presented in Table 3 are representative of the performance characteristics that can be achieved for the analysis of short-chain aldehydes using hyphenated techniques with derivatization. While specific values for this compound are not available in the cited literature, the data for analogous compounds demonstrate the capabilities of these methods for trace-level analysis.

Table 3: Representative Method Validation Data for the Quantification of Short-Chain Aldehydes using Hyphenated Techniques

| Parameter | GC-MS (PFBHA derivatization) | LC-MS/MS (DNPH derivatization) |

| Linearity (r²) | > 0.99 nih.gov | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 1 µg/L coresta.org | 0.01 - 0.1 µg/L |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/L coresta.org | 0.05 - 0.5 µg/L |

| Precision (RSD) | < 15% nih.gov | < 15% |

| Accuracy (Recovery) | 85 - 115% coresta.org | 90 - 110% |

Theoretical and Computational Studies on 4 Hydroxy 2,2 Dimethylbutanal

Quantum Chemical Calculations for Molecular Structure, Stability, and Conformation

Quantum chemical calculations are essential tools for determining the fundamental properties of a molecule like 4-Hydroxy-2,2-dimethylbutanal, including its three-dimensional structure, stability, and conformational landscape. nrel.gov Methods such as Density Functional Theory (DFT) and high-level ab initio calculations like Coupled Cluster theory (e.g., DLPNO-CCSD(T)) are standard for obtaining accurate molecular geometries and energies. nih.govresearchgate.net

Computational studies on similar hydroxycarbonyls and substituted butanals confirm these expectations. pageplace.dechemrxiv.org A typical computational workflow involves:

Conformational Search: Identifying all possible low-energy conformers.

Geometry Optimization: Calculating the lowest energy geometry (bond lengths, bond angles, dihedral angles) for each conformer using a method like B3LYP or M06-2X with a suitable basis set (e.g., def2-TZVP). nrel.gov

Frequency Calculation: Confirming that the optimized structures are true energy minima (no imaginary frequencies) and obtaining thermodynamic data like Gibbs free energies.

Single-Point Energy Refinement: Performing higher-accuracy energy calculations (e.g., DLPNO-CCSD(T)) on the optimized geometries to refine the relative stabilities of the conformers. nih.gov

While specific calculated values for this compound are not available, the table below shows typical parameters that would be determined in such a study.

Interactive Data Table: Predicted Parameters from Quantum Chemical Calculations

| Parameter | Predicted Value/Characteristic | Method |

|---|---|---|

| Most Stable Conformer | Cyclic structure with intramolecular H-bond | DFT/CCSD(T) |

| C=O Bond Length | ~1.21 Å | DFT |

| O-H Bond Length | ~0.97 Å | DFT |

| C-O-H Bond Angle | ~108° | DFT |

Reaction Pathway Elucidation and Transition State Theory for Mechanistic Understanding

The atmospheric degradation of this compound is primarily initiated by reaction with the hydroxyl (OH) radical. Theoretical methods are used to map the potential energy surface of this reaction, identifying the most likely pathways and the structures of the transition states. wikipedia.orgsavemyexams.com

The reaction proceeds via hydrogen atom abstraction from one of several possible sites:

Formyl Hydrogen (CHO): Abstraction of the aldehydic hydrogen is typically a facile process for aldehydes. copernicus.org

Hydroxymethyl Group (-CH2OH): Abstraction from the carbon atom bonded to the hydroxyl group.

Ethyl Bridge (-CH2-): Abstraction from the carbon at the C3 position.

Hydroxyl Hydrogen (-OH): Abstraction from the alcohol group itself. copernicus.org

Theoretical studies on analogous compounds, such as 4-hydroxy-4-methyl-2-pentanone and 3,3-dimethylbutanal, provide insight into the likely mechanism. copernicus.orgresearchgate.net For hydroxy ketones, H-abstraction from the carbon atom adjacent to the hydroxyl group is often a dominant channel. researchgate.net For aldehydes with a neopentyl structure, abstraction of the aldehydic hydrogen is significant. copernicus.orgresearchgate.net

Transition State Theory (TST) is applied to calculate the rate of each abstraction channel. wikipedia.org This involves locating the saddle point (transition state) on the potential energy surface for each pathway and calculating its energy relative to the reactants (the activation energy). savemyexams.comsmu.edu The pathway with the lowest activation energy is generally the most favorable kinetically.

For this compound, it is predicted that H-abstraction from the formyl group and the -CH2OH group are the most competitive and dominant pathways. Following H-abstraction, the resulting alkyl radical reacts rapidly with atmospheric oxygen (O2) to form a peroxy radical (RO2), which then undergoes further reactions. copernicus.org

Interactive Data Table: Predicted Reaction Pathways and Characteristics

| Reaction Step | Description | Theoretical Method | Predicted Outcome |

|---|---|---|---|

| Initiation | H-abstraction by OH radical | DFT/CCSD(T) | Formation of an alkyl radical + H2O |

| Transition State | Locating the energy barrier for H-abstraction | TST Calculations | Lowest barrier for abstraction at -CHO and -CH2OH sites |

| Propagation | Reaction of the alkyl radical with O2 | DFT | Formation of a peroxy radical (RO2) |

| Termination | RO2 reaction with NO, HO2, or other RO2 | Mechanistic Modeling | Formation of stable products like nitrates, hydroperoxides, and carbonyls |

Kinetic Rate Coefficient Predictions and Temperature Dependence Modeling

The rate coefficient is influenced by:

Activating Groups: The -OH and -CHO groups activate adjacent C-H bonds, making them more susceptible to abstraction. The aldehydic C-H bond is particularly reactive.

Steric Hindrance: The gem-dimethyl group at the C2 position provides steric bulk, which may slightly reduce the rate of abstraction at nearby sites compared to a linear analogue. whiterose.ac.uk

The table below compares experimental k(OH) values for related compounds, providing a basis for estimating the rate coefficient for this compound.

Interactive Data Table: Experimental k(OH) for Compounds Related to this compound

| Compound | k(OH) at ~298 K (cm³ molecule⁻¹ s⁻¹) | Structural Feature Comparison | Reference |

|---|---|---|---|

| 3,3-Dimethylbutanal | 2.73 x 10⁻¹¹ | Same neopentyl aldehyde structure | researchgate.net |

| 4-Hydroxy-2-butanone (B42824) | 1.26 x 10⁻¹² * exp(398/T) | Hydroxyketone, less substituted | researchgate.net |

| 3,3-Dimethyl-1-butanol | 5.33 x 10⁻¹² | Neopentyl alcohol, no aldehyde | dntb.gov.ua |

| n-Butanal | ~1.97 x 10⁻¹¹ | Unsubstituted aldehyde | copernicus.org |

Based on these data, the reactivity is dominated by the aldehyde group. The k(OH) for 3,3-dimethylbutanal is high, and the presence of a hydroxyl group is also expected to increase reactivity. Therefore, the rate coefficient for this compound is predicted to be high, likely in the range of 2.5 - 3.5 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ .

The temperature dependence of the rate coefficient is typically modeled using the Arrhenius equation, k(T) = A * exp(-Ea/RT). For many OH-abstraction reactions, the activation energy (Ea) is small or even slightly negative, indicating that the reaction is fast and becomes even faster at lower temperatures. researchgate.net

Atmospheric Photochemistry Modeling: Cross Sections and Photolysis Frequencies

Photolysis, or the decomposition of a molecule by light, is another potential atmospheric removal pathway for carbonyl compounds. copernicus.org The likelihood of photolysis depends on the molecule's ability to absorb UV radiation in the actinic range (λ > 290 nm) and the quantum yield (Φ), which is the probability that an absorbed photon leads to a chemical reaction.

The aldehyde group in this compound contains a C=O chromophore that absorbs UV radiation, promoting an electron to an excited state (n → π* transition). whiterose.ac.uk Once excited, the molecule can undergo several reactions, most notably Norrish Type I and Norrish Type II pathways. acs.org

Norrish Type I (NTI): Cleavage of the C-C bond adjacent to the carbonyl group, forming two radicals: (CH3)2C(CH2OH)CH2• + •CHO. This is a source of atmospheric radicals.

Norrish Type II (NTII): Intramolecular abstraction of a hydrogen atom from the γ-carbon (the carbon of the -CH2OH group) by the carbonyl oxygen, followed by cleavage to form an alkene and an enol. For this molecule, the products would be isobutylene (B52900) glycol and vinyl alcohol. acs.org

Theoretical studies on 3,3-dimethylbutanal show that both NTI and NTII processes occur. acs.org However, for aldehydes like 2,2-dimethylbutanal (B1614802) that lack an α-hydrogen, certain ground-state photolysis pathways like H2 loss are inaccessible. copernicus.org

The photolysis frequency (J-value) is calculated by integrating the product of the absorption cross-section (σ), the quantum yield (Φ), and the solar actinic flux over the relevant wavelengths. researchgate.net Without experimental spectra for this compound, a precise J-value cannot be determined. However, by analogy with other aldehydes, photolysis is expected to be a minor but non-negligible atmospheric sink compared to the rapid reaction with OH radicals. researchgate.netacs.org

Interactive Data Table: Photolysis Parameters for Analogous Aldehydes

| Compound | Photolysis Pathway(s) | Total Quantum Yield (Φ) at 700 Torr | Key Finding | Reference |

|---|---|---|---|---|

| n-Butanal | NTI, NTII | 0.32 ± 0.01 | Both radical and molecular pathways are significant. | acs.org |

| 3,3-Dimethylbutanal | NTI, NTII | 0.36 ± 0.03 | NTII (molecular products) is favored over NTI (radical products). | acs.org |

Structure-Reactivity Relationship (SAR) Analyses in Hydroxyaldehydes

k_total = k_(-CHO) + k_(-CH2OH) + k_(-CH2-) + k_(-OH)

The analysis for this compound focuses on several key structural features:

The Hydroxyl Group (-OH): The -OH group strongly activates the C-H bonds on the adjacent carbon (-CH2OH) through an electron-donating effect, increasing their reactivity. The H-atom on the oxygen itself can also be abstracted.

The Gem-Dimethyl Group: This group at the C2 position provides steric hindrance, potentially slowing down the reaction at the adjacent aldehydic and C3 positions. whiterose.ac.uk However, SARs for aliphatic compounds have well-established substituent factors to account for this. researchgate.net

Comparison to Analogs:

Compared to n-butanal , the gem-dimethyl group in this compound adds steric bulk, but the activating -OH group significantly enhances reactivity at the other end of the molecule.

SARs have been shown to be particularly effective for hydroxyaldehydes, often predicting rate constants to within 10-30% of experimental values. copernicus.orgresearchgate.net

This analysis allows for a confident estimation of the OH rate coefficient and the branching ratios of the initial H-abstraction reactions, which are critical inputs for atmospheric chemical models.

Broader Research Implications and Future Directions for 4 Hydroxy 2,2 Dimethylbutanal

Contributions to Advanced Atmospheric Chemistry Modeling and Air Quality Prediction

As a member of the hydroxyketone class of compounds, 4-hydroxy-2,2-dimethylbutanal and its analogs are recognized as key secondary products in the atmospheric oxidation of VOCs. researchgate.net Understanding the atmospheric fate of such oxygenated VOCs is crucial, yet they are often poorly represented in atmospheric chemistry models. researchgate.net Research into the reaction kinetics and photochemical behavior of similar compounds, such as 3,3-dimethylbutanal, provides valuable data for these models. copernicus.org For instance, studies on related aldehydes and ketones help to elucidate how structural differences influence their reactions with atmospheric oxidants like hydroxyl radicals (OH), chlorine atoms (Cl), and nitrate (B79036) radicals (NO3). copernicus.org

The degradation of these compounds can contribute to the formation of tropospheric ozone and secondary organic aerosols (SOAs), which have significant impacts on air quality and photochemical smog. copernicus.org By incorporating detailed kinetic and mechanistic data for compounds like this compound, scientists can improve the accuracy of air quality predictions. nih.govmdpi.com Advanced modeling techniques, including deep learning and spatio-temporal graph convolutional networks, are being developed to better forecast air pollution, and the inclusion of data on a wider range of VOCs will enhance their predictive power. nih.govmdpi.comaaqr.orgmdpi.com

Potential for Advancements in Synthetic Organic Chemistry Methodologies

The unique structure of this compound, featuring both a hydroxyl and an aldehyde functional group, makes it an interesting target and building block in synthetic organic chemistry. The synthesis of related hydroxy carbonyl compounds often involves multi-step processes. For example, the preparation of methyl 4-hydroxy-2-butynoate, a related hydroxy ester, involves the protection of the alcohol, reaction with a Grignard reagent, and subsequent deprotection. orgsyn.org The development of efficient and selective methods for synthesizing and transforming such bifunctional molecules is an ongoing area of research.

Furthermore, radical reactions in aqueous media are gaining prominence as environmentally friendly synthetic methods. mdpi.com The principles learned from these reactions could be applied to the synthesis and transformation of water-soluble compounds like this compound. The exploration of biocatalysis, using enzymes like hydrolases and oxygenases, also presents a promising avenue for the selective modification of such polyfunctional molecules under mild conditions. whiterose.ac.ukunipd.it

Exploration as a Chemical Precursor or Intermediate in Specialized Industrial Processes

The reactivity of the hydroxyl and carbonyl groups in this compound suggests its potential as a precursor or intermediate in various industrial applications. For instance, the related compound 4-hydroxy-2-butanone (B42824) serves as an intermediate in the synthesis of pharmaceuticals, including selective D3 receptor antagonists and other bioactive compounds. It is also used in the flavor and fragrance industry and as a precursor for other chemical syntheses.

Similarly, this compound could potentially be converted into a variety of derivatives. For example, oxidation of the aldehyde would yield a carboxylic acid, reduction would produce a diol, and reaction at the hydroxyl group could lead to ethers or esters. These transformations could open doors to the production of polymers, plasticizers, solvents, and other specialty chemicals. The study of related compounds like 4-hydroxy-2-pyrones highlights the diverse applications that can stem from a single core structure. mdpi.com

Development of Novel Analytical Approaches for Trace Analysis in Complex Environmental and Biological Matrices

The detection and quantification of multifunctional VOCs like this compound in complex mixtures such as environmental air samples or biological fluids present a significant analytical challenge. nih.govnii.ac.jp The development of sensitive and selective analytical methods is crucial for understanding their distribution, fate, and impact.

Techniques such as comprehensive two-dimensional gas chromatography (GC×GC) are being employed for the in-situ measurement of atmospheric VOCs, allowing for the separation of hundreds of compounds in a single analysis. copernicus.org For analysis in biological samples, methods often involve a derivatization step to enhance the stability and detectability of the analytes. nii.ac.jpresearchgate.net High-performance liquid chromatography (HPLC) with fluorescence detection and gas chromatography-mass spectrometry (GC-MS) are commonly used for the determination of aldehydes in various matrices. nii.ac.jpnii.ac.jp The ongoing development of novel extraction techniques, derivatizing agents, and more sensitive detectors will be essential for the trace analysis of this compound. researchgate.net

Investigation of Unexplored Biological System Interactions and Transformations (e.g., metabolic pathways or presence in organisms, excluding human clinical trials)

The presence and metabolic fate of aldehydes in biological systems are of significant interest due to their potential reactivity and biological effects. researchgate.net While direct studies on this compound are limited, research on other aldehydes provides a framework for investigation. For example, aldehydes are known products of lipid peroxidation and can interact with biomolecules. mdpi.com

Metabolomic studies in various organisms could reveal the presence of this compound or related metabolites. For instance, untargeted metabolomic profiling in mice has identified numerous metabolites that are altered in response to dietary changes, including various amino acids and carboxylates. nih.gov The investigation of microbial metabolic pathways could also uncover enzymes capable of producing or degrading this compound. Enzymes such as 2-oxoglutarate-dependent oxygenases are known to hydroxylate various substrates, and citramalate (B1227619) lyase is involved in the metabolism of a structurally related dicarboxylic acid. whiterose.ac.ukgenome.jp Such studies could shed light on the potential roles of this compound in biological systems.

Addressing Challenges and Identifying Opportunities in the Study of Multifunctional Volatile Organic Compounds

The study of multifunctional VOCs like this compound presents both challenges and opportunities. A key challenge is the inherent complexity of their chemical behavior. The presence of multiple functional groups can lead to a variety of reaction pathways in both atmospheric and biological systems, making it difficult to predict their ultimate fate and impact. researchgate.netcopernicus.org

However, this complexity also offers opportunities for novel discoveries. The interplay between the functional groups can lead to unique reactivity and properties that can be harnessed for new applications. For example, the development of "green" solvents often involves the use of oxygenated compounds, and understanding their atmospheric chemistry is crucial for ensuring they are environmentally benign. whiterose.ac.uk Furthermore, the identification of specific VOCs as biomarkers for diseases is a rapidly growing field, and multifunctional compounds could provide valuable diagnostic information. nih.govmdpi.comnih.gov Addressing the analytical and modeling challenges associated with these compounds will be key to unlocking their full potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.